2-Ethynylcyclohexan-1-ol

Übersicht

Beschreibung

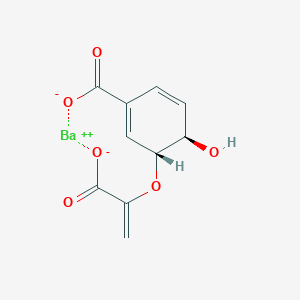

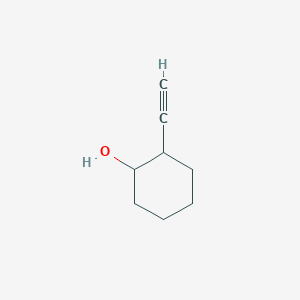

2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . It is a synthetic precursor and an active metabolite of the tranquilizer ethinamate .

Synthesis Analysis

The synthesis of 2-Ethynylcyclohexan-1-ol can be achieved through the Rupe rearrangement . This process involves the rearrangement of tertiary α, β-acetylenic alcohols leading to the formation of α, β-unsaturated ketones . The reaction is traditionally conducted in boiling formic acid .Molecular Structure Analysis

The molecular structure of 2-Ethynylcyclohexan-1-ol consists of an ethynyl group (C≡C-H) attached to a cyclohexanol ring . The InChI code for the compound is 1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 .Chemical Reactions Analysis

The primary chemical reaction involving 2-Ethynylcyclohexan-1-ol is the Rupe rearrangement . This reaction is acid-catalyzed and results in the formation of α, β-unsaturated ketones .Physical And Chemical Properties Analysis

2-Ethynylcyclohexan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 186.1±29.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.2±6.0 kJ/mol and a flash point of 75.7±17.3 °C . The compound has a molar refractivity of 36.3±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Ethynylcyclohexan-1-ol” is used in organic synthesis . It can be used to synthesize a variety of organic compounds due to its ethynyl group, which can undergo addition reactions with halogens, hydrogen halides, and water .

Pharmaceuticals

This compound is also used in the pharmaceutical industry . Its unique structure can be utilized in the synthesis of novel pharmaceutical compounds, potentially leading to new treatments and therapies .

Agrochemicals

In the field of agrochemicals , “2-Ethynylcyclohexan-1-ol” has applications as well . It can be used in the synthesis of pesticides, herbicides, and other agrochemicals .

Synthesis of Organotellurium Compounds

It can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . These compounds could have potential applications in medicinal chemistry and drug discovery .

Polymerization

The polymerization of “2-Ethynylcyclohexan-1-ol” by transition metal catalysts leads to the formation of poly (ECHO) . This could have potential applications in the development of new materials .

Corrosion Inhibitor

“2-Ethynylcyclohexan-1-ol” can be added to corrosive media to significantly reduce the rate of metal corrosion . It can be used alone as a corrosion inhibitor or in combination with other substances to achieve higher corrosion inhibition efficiency .

Safety and Hazards

Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray of 2-Ethynylcyclohexan-1-ol . It should be used only outdoors or in a well-ventilated area . After handling, wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

Wirkmechanismus

Target of Action

2-Ethynylcyclohexan-1-ol (ECX) is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . The primary targets of ECX are likely to be the same as those of ethinamate, which include GABA receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

ECX, similar to ethinamate, likely enhances the action of the neurotransmitter GABA on its receptors . This enhancement increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability . This results in the sedative, anticonvulsant, and muscle relaxant effects observed with ECX .

Biochemical Pathways

Given its similarity to ethinamate, it is reasonable to assume that it impacts the gabaergic system . This system is involved in a wide range of physiological functions, including sleep regulation, muscle tone, and mood .

Pharmacokinetics

Based on its structural similarity to ethinamate, it can be hypothesized that it is well-absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of ECX is currently unknown.

Result of Action

The molecular and cellular effects of ECX’s action are likely to include an increase in inhibitory neurotransmission, leading to decreased neuronal excitability . This can result in sedative, anticonvulsant, and muscle relaxant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .

Eigenschaften

IUPAC Name |

2-ethynylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)

![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)

![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)

![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)